molecular formula C19H21NO2 B13444495 (Z)-2-Hydroxy Doxepin

(Z)-2-Hydroxy Doxepin

Cat. No.: B13444495
M. Wt: 295.4 g/mol
InChI Key: GRQPGTWGEQWMMM-IUXPMGMMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hydroxy Doxepin involves the hydroxylation of doxepin. The process typically includes the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which facilitate the hydroxylation reaction . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and advanced purification techniques such as solid-phase extraction and liquid chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Hydroxy Doxepin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form doxepin N-oxide.

    Reduction: Reduction reactions can convert this compound back to doxepin.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include doxepin N-oxide, reduced doxepin, and various substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Hydroxy Doxepin is unique due to its specific stereochemistry, which enhances its sedative properties and makes it more effective in treating insomnia compared to other tricyclic antidepressants .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol

InChI

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8-

InChI Key

GRQPGTWGEQWMMM-IUXPMGMMSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O

Origin of Product

United States

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